molecular formula C15H16Cl2N2O4 B4004181 2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4004181
M. Wt: 359.2 g/mol
InChI Key: GGNGDIDBECQPGP-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H16Cl2N2O4 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.0487124 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated various methods for synthesizing and analyzing compounds structurally related to "2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate." For instance, studies have focused on the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones, leading to the synthesis of methoxy- and cyano- derivatives with subsequent ring contraction to produce compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972). Additionally, the synthesis of novel benzodifuranyl and related compounds derived from visnaginone and khellinone has been reported, showcasing the diverse synthetic routes and applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).

Applications in Chemical Synthesis

These compounds have been utilized as intermediates in the synthesis of a wide range of chemical entities. For example, the development of antimicrobial agents from pyrimidine derivatives showcases the utility of these compounds in creating potent antibacterial and antiviral agents. This is evident in the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, which have shown significant antibacterial properties (Cieplik et al., 2008). Moreover, the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines illustrates their potential in antiviral research, particularly against retroviruses (Hocková et al., 2003).

Chemical Structure and Analysis

Structural analysis and confirmation of these compounds are critical for understanding their chemical behavior and potential applications. X-ray crystallography has been extensively used to confirm the structure of various pyrimidine derivatives, providing insights into their conformation, bonding, and interactions. For instance, the study on 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogs revealed detailed structural information through hydrogen-bonded sheet formations, underscoring the importance of structural analysis in chemical research (Trilleras et al., 2009).

Properties

IUPAC Name

2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4/c1-8-11(14(20)23-7-6-22-2)13(19-15(21)18-8)12-9(16)4-3-5-10(12)17/h3-5,13H,6-7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGDIDBECQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
2-methoxyethyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.